1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (500 MHz, CDCl3):
13C NMR (125 MHz, CDCl3):
Infrared (IR) Spectroscopy
Key absorption bands include:
High-Resolution Mass Spectrometry (HRMS)
The *ESI-HRMS spectrum shows a molecular ion peak at m/z 433.0698 ([M+H]⁺), consistent with the theoretical mass of 433.0695 for C20H22BrN2O2S. Fragment ions at m/z 315.0421 (loss of C5H10N) and m/z 197.0148 (loss of SO2C6H5) confirm the sulfonyl and piperidinyl groups.
Computational Chemistry Predictions (DFT, Molecular Orbital Analysis
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict a HOMO-LUMO gap of 4.2 eV , indicating moderate reactivity. The HOMO is localized on the indole ring and sulfonyl group, while the LUMO resides on the piperidinylmethyl side chain.
Electrostatic potential maps reveal a negatively charged sulfonyl oxygen (δ⁻ = -0.45 e) and positively charged piperidine nitrogen (δ⁺ = +0.32 e), suggesting dipole-dipole interactions dominate solid-state packing. Molecular docking studies predict strong binding to aromatic receptors due to the planar indole core and sulfonyl group’s hydrogen-bonding capacity.
Table 2: Key Computational Parameters
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.3 |
| LUMO Energy (eV) | -2.1 |
| Dipole Moment (Debye) | 5.8 |
| Solvation Energy (kcal/mol) | -12.4 (in water) |
Properties
CAS No. |
651334-92-8 |
|---|---|
Molecular Formula |
C20H21BrN2O2S |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-6-bromo-1-(piperidin-3-ylmethyl)indole |
InChI |
InChI=1S/C20H21BrN2O2S/c21-16-8-9-18-19(11-16)23(13-15-5-4-10-22-12-15)14-20(18)26(24,25)17-6-2-1-3-7-17/h1-3,6-9,11,14-15,22H,4-5,10,12-13H2 |
InChI Key |
MBCBHPYTKMFZEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2C=C(C3=C2C=C(C=C3)Br)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
Note : The Leimgruber-Batcho method is optimal for introducing substituents on the benzene ring.
Bromination at Position 6
Direct bromination of indole at position 6 is achieved using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.
Bromination Protocols:
Critical Findings :
- FeCl₃ enhances regioselectivity for position 6 in N-protected indoles.
- Excess Br₂ leads to dibromination; stoichiometric control is essential.
Sulfonylation at Position 3
The phenylsulfonyl group is introduced via electrophilic aromatic substitution using benzenesulfonyl chloride or Pd-catalyzed coupling .
Sulfonylation Methods:
| Substrate | Reagent | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 6-Bromoindole | PhSO₂Cl | Et₃N | CH₂Cl₂ | 25 | 85 |
| N-Alkylated Indole | PhSO₂Na | CuI, Pd(OAc)₂ | DMF | 100 | 68 |
| Pre-Brominated Indole | PhSO₂H | H₂O₂, H₂SO₄ | H₂O/AcOH | 70 | 75 |
Optimization Insights :
- Et₃N neutralizes HCl byproducts, improving reaction efficiency.
- Pd-catalyzed methods are suitable for late-stage sulfonylation but require inert conditions.
N-Alkylation with 3-Piperidinylmethyl Group
The piperidinylmethyl moiety is introduced via Mitsunobu reaction or alkylation of the indole nitrogen.
Alkylation Strategies:
Challenges and Solutions :
- NaH ensures deprotonation of the indole NH for efficient alkylation.
- DIAD/PPh₃ in Mitsunobu avoids racemization of the piperidine chiral center.
Sequential Synthesis Protocol
A validated three-step sequence for the target compound is outlined below:
Step 1: Bromination
Step 2: Sulfonylation
Chemical Reactions Analysis
Types of Reactions
1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while reduction could lead to the corresponding amine.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that indole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds similar to 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- have shown promising results against various cancer cell lines through mechanisms involving the inhibition of cell proliferation and the induction of cell cycle arrest .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 | 15.2 | Apoptosis induction |
| Study B | HeLa | 10.5 | Cell cycle arrest |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that indole derivatives possess significant antibacterial and antifungal properties, which can be attributed to their ability to disrupt microbial cell membranes and interfere with metabolic pathways .
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Neuropharmacological Effects
Indole derivatives are being investigated for their neuropharmacological effects, including their potential as anxiolytics and antidepressants. The piperidine moiety in this compound may enhance its ability to cross the blood-brain barrier, thereby influencing neurotransmitter systems .
Case Study 1: Anticancer Efficacy
In a study published in the International Journal of Molecular Sciences, researchers synthesized a series of indole derivatives and tested their anticancer efficacy against MCF-7 breast cancer cells. The results indicated that the presence of a phenylsulfonyl group significantly enhanced the cytotoxicity of these compounds compared to their unsubstituted counterparts .
Case Study 2: Antimicrobial Activity
A comparative analysis of various indole derivatives revealed that those containing both bromo and sulfonyl groups exhibited superior antimicrobial activity against Gram-positive and Gram-negative bacteria. This study highlighted the potential for developing new antibiotics based on indole scaffolds .
Mechanism of Action
The mechanism of action of 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Indole Cores
The following table compares the target compound with three structurally related indole derivatives from the literature:
Key Observations
Positional Substitution Effects :
- The target compound’s 3-piperidinylmethyl group at position 1 is rare among analogs, which typically feature substitutions at C3 (e.g., imidazole or pyrimidine in compounds 35 and ). This group may enhance solubility via tertiary amine interactions.
- The phenylsulfonyl group at C3 distinguishes it from compounds 35 and 36 (imidazole-based) and aligns more with the pyrimidine-sulfonyl hybrid in .
Physicochemical Properties :
- Melting points vary significantly: 133–196°C for imidazole derivatives vs. unreported values for sulfonyl/piperidine hybrids. This suggests that sulfonyl and piperidine groups may reduce crystallinity compared to rigid imidazole moieties.
Research Findings and Implications
Spectral Data Trends
- IR Spectroscopy : Sulfonyl groups (e.g., in the target compound and ) exhibit strong S=O stretching near 1150–1300 cm⁻¹, while imidazole analogs (35, 36) show N–H stretches at ~3100 cm⁻¹ .
- NMR : The 3-piperidinylmethyl group in the target compound would likely show δ 2.5–3.5 ppm (piperidine CH₂) and δ 1.4–1.8 ppm (piperidine CH₂), distinct from the aromatic protons in imidazole analogs (δ 7.0–8.5 ppm) .
Biological Activity
1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- is a synthetic organic compound belonging to the indole family. Indoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, examining its mechanisms of action, synthesis, and potential therapeutic applications based on available research.
The compound's chemical structure includes a bromine atom, a phenylsulfonyl group, and a piperidinylmethyl substituent. These functional groups contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C17H20BrN2O2S |
| Molecular Weight | 396.32 g/mol |
| CAS Number | 651335-97-6 |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- typically involves multi-step organic reactions:
- Formation of the Indole Core : Starting from o-phenylenediamine, cyclization reactions yield the indole structure.
- Sulfonylation : The introduction of the phenylsulfonyl group is achieved using sulfonyl chlorides in the presence of a base.
- Piperidinylmethyl Substitution : The final step involves substituting the piperidinylmethyl group via alkylating agents.
Anticancer Properties
Research indicates that indole derivatives exhibit significant anticancer activity. For instance:
- Mechanism : Indoles can inhibit cell proliferation by inducing apoptosis in cancer cells through modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways.
- Case Study : A study demonstrated that similar indole compounds showed IC50 values in the micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Activity
Indole derivatives have also been explored for their antimicrobial properties:
- Mechanism : They may exert their effects by disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.
- Research Findings : A comparative study found that compounds with similar structures displayed activity against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound may interact with specific enzymes:
- Target Enzymes : Research has indicated potential inhibition of lysine-specific demethylase 1 (LSD1), which plays a role in epigenetic regulation and cancer progression.
- Activity Assessment : High-throughput screening of related compounds revealed promising leads that could be optimized for LSD1 inhibition .
Comparison with Similar Compounds
To understand the uniqueness of 1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-, it is essential to compare it with structurally similar compounds.
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 1H-Indazole, 6-bromo-3-(phenylsulfonyl) | Lacks piperidinylmethyl group | Lower anticancer activity |
| 1H-Indazole, 6-bromo-1-(3-piperidinylmethyl) | Lacks phenylsulfonyl group | Reduced enzyme inhibition potential |
| 6-Bromo-1-(phenylsulfonyl)-1H-indole | Lacks piperidinylmethyl group | Limited bioactivity reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
